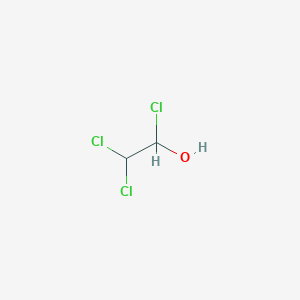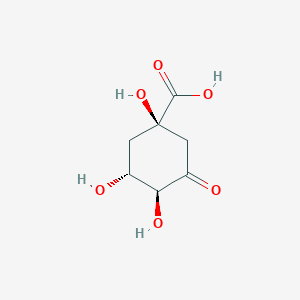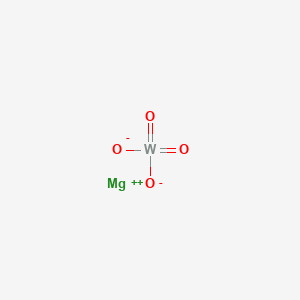![molecular formula C6H10O5 B076392 (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid CAS No. 14711-85-4](/img/structure/B76392.png)
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid, also known as (R)-2-carboxy-3-hydroxypropionic acid, is a chiral building block that is widely used in the synthesis of various chiral compounds. It has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol. This compound has attracted significant attention due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid is not well understood. However, it is believed to act as a chiral auxiliary or a chiral building block in the synthesis of various chiral compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. However, it has been reported to exhibit low toxicity and high biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid for lab experiments include its high enantioselectivity, low toxicity, and high biocompatibility. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the fields of catalysis, materials science, and biotechnology. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid can be achieved through several methods. One of the most common methods is the asymmetric synthesis using chiral starting materials. This method involves the use of chiral reagents or catalysts to achieve high enantioselectivity. Another method is the enzymatic synthesis using enzymes such as lipases and esterases. This method is highly efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been used as a chiral building block in the synthesis of various drugs such as antihistamines, antivirals, and anticancer agents. In agrochemicals, it has been used as a key intermediate in the synthesis of chiral herbicides and pesticides. In materials science, it has been used in the synthesis of chiral polymers and liquid crystals.
Propiedades
Número CAS |
14711-85-4 |
|---|---|
Nombre del producto |
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid |
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |
Clave InChI |
FBYFHODQAUBIOO-QWWZWVQMSA-N |
SMILES isomérico |
C[C@H](C(=O)O)O[C@H](C)C(=O)O |
SMILES |
CC(C(=O)O)OC(C)C(=O)O |
SMILES canónico |
CC(C(=O)O)OC(C)C(=O)O |
Otros números CAS |
14711-85-4 |
Sinónimos |
(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)


